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Compound of Interest

Compound Name: Prunetrin

Cat. No.: B192197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Prunetrin, a naturally occurring O-methylated isoflavone glycoside, has garnered significant

interest within the scientific community for its potential therapeutic applications. This technical

guide provides a comprehensive overview of the chemical structure and physicochemical

properties of prunetrin. It includes detailed information on its chemical identifiers, and a

summary of its biological activities, with a focus on the underlying signaling pathways. This

document is intended to serve as a valuable resource for researchers and professionals

involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure
Prunetrin, also known as Prunetin-4'-O-glucoside or Trifoside, is systematically named 5-

hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-

yl]oxyphenyl]chromen-4-one[1][2][3]. Its chemical structure consists of a prunetin aglycone (5-

hydroxy-7-methoxy-3-(4-hydroxyphenyl)chromen-4-one) linked to a β-D-glucopyranosyl moiety

at the 4'-position of the phenyl group.

Table 1: Chemical Identifiers for Prunetrin
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Identifier Value Reference

IUPAC Name

5-hydroxy-7-methoxy-3-[4-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyphenyl]chromen-4-one

[1][2][3]

Synonyms
Prunetin-4'-O-glucoside,

Trifoside, Prunitroside
[1][2]

CAS Number 154-36-9 [1][2]

Molecular Formula C₂₂H₂₂O₁₀ [1][2]

Molecular Weight 446.40 g/mol [2]

SMILES

COC1=CC(=C2C(=C1)OC=C(

C2=O)C3=CC=C(C=C3)O[C@

H]4--INVALID-LINK--

CO)O)O">C@@HO)O

[3]

InChI Key
OFUWGCQDMVDLIR-

RECXWPGBSA-N
[3]

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of prunetrin is essential for

its application in research and drug development.

Table 2: Physicochemical Properties of Prunetrin
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Property Value Reference

Physical State Solid [2]

Melting Point 181 °C [2]

Solubility

Soluble in DMSO (25 mg/mL

with sonication). Formulations

for in vivo studies have been

prepared in DMSO, PEG300,

Tween-80, and saline, as well

as in DMSO and corn oil.

pKa (Predicted)
Data not available in searched

resources.

XLogP3-AA 1.2 [2]

Hydrogen Bond Donor Count 5 [2]

Hydrogen Bond Acceptor

Count
10 [2]

Spectroscopic Data
Detailed experimental spectroscopic data for prunetrin is not readily available in the searched

resources. The following table provides predicted data and general characteristics based on its

chemical structure.

Table 3: Spectroscopic Data for Prunetrin
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Technique Predicted/Expected Data

¹H-NMR

Expected signals would include aromatic

protons, a methoxy group singlet, and complex

signals for the glucose moiety.

¹³C-NMR

Expected signals would correspond to the

carbons of the isoflavone core and the glucose

unit.

IR Spectroscopy

Expected characteristic peaks for hydroxyl (-

OH), carbonyl (C=O), aromatic (C=C), and ether

(C-O) functional groups.

UV-Vis Spectroscopy

As a flavonoid, prunetrin is expected to exhibit

two major absorption bands in the UV-Vis

spectrum, typically Band I (300-400 nm) and

Band II (240-280 nm).

Mass Spectrometry

The monoisotopic mass is 446.12129689 Da.

Predicted adducts include [M+H]⁺ (m/z

447.12858) and [M-H]⁻ (m/z 445.11402).

Biological Activities and Signaling Pathways
Prunetrin has demonstrated significant potential as a therapeutic agent, primarily through its

anti-inflammatory and anticancer activities.

Anticancer Activity
Prunetrin has been shown to induce cell cycle arrest and apoptosis in hepatocellular

carcinoma cells. Its mechanism of action involves the modulation of several key signaling

pathways.

Akt/mTOR Pathway: Prunetrin inhibits the Akt/mTOR signaling pathway, which is crucial for

cell survival and proliferation.

MAPK Pathway: Prunetrin activates the p38 MAPK pathway while having minimal effect on

JNK and ERK, leading to the induction of apoptosis.
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Intrinsic Apoptosis Pathway: Prunetrin promotes apoptosis through the intrinsic

(mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bak

and cleaved caspase-9, and the downregulation of the anti-apoptotic protein Bcl-xL.
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Prunetrin's anticancer signaling pathways.

Anti-inflammatory Activity
The anti-inflammatory effects of prunetrin are primarily mediated through the inhibition of the

NF-κB signaling pathway.

NF-κB Pathway: Prunetrin suppresses the activation of NF-κB, a key transcription factor

that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and

COX-2. This leads to a reduction in the production of inflammatory mediators like nitric oxide

(NO) and prostaglandin E2 (PGE₂).
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Prunetrin's anti-inflammatory mechanism.

Experimental Protocols
Detailed experimental protocols for the biological evaluation of prunetrin can be adapted from

standard methodologies. Below are generalized workflows for assessing its anticancer and

anti-inflammatory effects.

Workflow for Anticancer Activity Assessment (MTT
Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and

cytotoxicity.

Seed cancer cells
(e.g., HepG2) in a 96-well plate

Treat cells with various
concentrations of Prunetrin Incubate for 24-72 hours Add MTT reagent Incubate to allow formazan formation Solubilize formazan crystals Measure absorbance at ~570 nm
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Click to download full resolution via product page

General workflow for an MTT assay.

Workflow for Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to

analyze the effect of prunetrin on the expression of proteins involved in signaling pathways.

Treat cells (e.g., HepG2)
with Prunetrin and lyse

Quantify protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to a membrane

Block membrane and incubate
with primary antibody

Incubate with secondary antibody

Detect protein bands
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General workflow for Western blotting.

Conclusion
Prunetrin is a promising natural compound with well-documented anti-inflammatory and

anticancer properties. This guide provides a consolidated resource of its chemical structure,

physicochemical characteristics, and biological activities. While there is a need for more

comprehensive experimental data, particularly in the area of spectroscopy, the existing

information strongly supports further investigation of prunetrin as a potential therapeutic agent.

The detailed understanding of its mechanisms of action, particularly its modulation of the

Akt/mTOR, MAPK, and NF-κB signaling pathways, provides a solid foundation for future drug

development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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